molecular formula C22H16N2O4S2 B2510481 1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618422-86-9

1-(6-ethylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B2510481
CAS RN: 618422-86-9
M. Wt: 436.5
InChI Key: HQBSUXMKMRRYCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which gives N-(1,3-benzothiazol-6-yl)furan-2-carboxamide. This is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene. The subsequent oxidation with potassium hexacyanoferrate (III) in an alkaline medium affords the final product .

Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound has been involved in reactions with hydrazine and phenylhydrazine, leading to the formation of pyrrolo[3,4-c]pyrazol-6-ones and 3-phenylhydrazones. Additionally, reactions with hydroxylamine yield corresponding oximes (Gein & Mar'yasov, 2015).

Synthesis of Heterocyclic Compounds

  • This chemical plays a role in the synthesis of various substituted furan and pyrrole series, contributing to the development of compounds with promising antimicrobial activities (Hassan, 2007).

Photoreactions and Synthesis

  • It is used in photoinduced direct oxidative annulations, providing access to functionally diverse polyheterocyclic compounds. This process involves excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).

Organic Semiconductors

  • Derivatives of this compound have been used in the synthesis of banana-shaped small molecules for organic field-effect transistors. These molecules demonstrate varied electronic properties based on their structure (Bulumulla et al., 2018).

Catalytic Reactions

  • It participates in catalytic reactions involving heteroaromatics like furans, thiophenes, and pyrroles, producing alpha-allylated products. This methodology is significant for introducing allylic groups to various heteroaromatics under mild conditions (Nakamura et al., 2002).

Synthesis of Expanded Calix[n]pyrroles

  • It is used in the synthesis of meso-dialkylporphyrinogen-like mixed cyclic oligomers containing furans, pyrroles, and thiophenes, demonstrating a versatile approach in heterocyclic chemistry (Nagarajan et al., 2001).

properties

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c1-2-12-7-8-13-16(11-12)30-22(23-13)24-18(14-5-3-9-28-14)17(20(26)21(24)27)19(25)15-6-4-10-29-15/h3-11,18,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBSUXMKMRRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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